molecular formula C21H25NO4 B1202060 Argemonine CAS No. 6901-16-2

Argemonine

Cat. No.: B1202060
CAS No.: 6901-16-2
M. Wt: 355.4 g/mol
InChI Key: QEOWCPFWLCIQSL-UHFFFAOYSA-N
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Description

2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene is an isoquinoline alkaloid that is 13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene substituted at positions 2, 3, 8 and 9 by methoxy groups. It is an aromatic ether, an isoquinoline alkaloid, an organic heterotetracyclic compound and a tertiary amino compound.

Scientific Research Applications

  • Structural Analysis : Argemonine's structure has been identified as (−)-N-methylpavine, established through chemical and spectral evidence. Its racemic form, N-methylpavine, has been deracemized and shown to be identical with this compound (Martell, Soine, & Kier, 1967).

  • Degradation Products : The study of this compound's degradation products has led to the identification of various compounds, including 3-chloromethyl-tetramethoxy-dibenzocycloheptatriene and argemoninic acid. This research contributes to the understanding of this compound's chemical behavior (Abdel-monem & Soine, 1967).

  • Cytotoxicity Studies : this compound, among other alkaloids isolated from Argemone mexicana, has been screened for cytotoxic effects on SW480 human colon cancer cell lines. This research is crucial for understanding its potential in cancer treatment (Singh et al., 2016).

  • Circular Dichroism and Absolute Configuration : The circular dichroism and absolute configuration of this compound have been analyzed, providing insights into its optical properties and molecular structure (Mason, Vane, & Whitehurst, 1967).

  • Pharmaceutical Applications : A review of benzylisoquinoline alkaloids from Argemone mexicana, including this compound, covers their historical medicinal uses and current applications in treating various ailments due to their antimicrobial, antiparasitic, and cytotoxic properties (Rubio-Piña & Vázquez-Flota, 2013).

  • Anti-Proliferative Activity : this compound, along with berberine, has been linked to anti-proliferative activity against various cancerous cell lines, highlighting its potential as a chemotherapeutic agent (Leyva-Peralta et al., 2015).

  • Gastrointestinal Applications : Argemone mexicana extract, which contains this compound, has been shown to alleviate gastrointestinal disorders, demonstrating its potential as a treatment agent for such conditions (Iqbal et al., 2021).

Future Directions

The future directions of Argemonine research could involve further exploration of its potential medicinal properties, as well as its synthesis and chemical reactions . The application of artificial intelligence in chemistry could also play a significant role in future research .

Biochemical Analysis

Biochemical Properties

Argemonine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit anti-proliferative activity by inhibiting the growth of various cancerous cell lines . This compound interacts with enzymes such as nuclear magnetic resonance and gas chromatography-mass spectrometry, which are used to identify its active components . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, leading to its potential use as an anticancer agent .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of cancerous cell lines such as M12.C3F6, RAW 264.7, and HeLa . This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to inhibit the activity of human immunodeficiency virus type 1 reverse transcriptase, demonstrating its potential as an antiviral agent . These effects highlight the importance of this compound in regulating cellular processes and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing the growth of cancerous cells . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure and sustained effects on cells . Degradation of this compound can occur over time, leading to a decrease in its efficacy. Long-term studies have demonstrated that this compound can have lasting effects on cellular function, particularly in its anti-proliferative and antimicrobial activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses result in significant biological effects . For example, at higher doses, this compound has been observed to inhibit the growth of cancerous cells more effectively .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, this compound can inhibit the activity of enzymes involved in the biosynthesis of certain metabolites, resulting in altered metabolic pathways . These interactions highlight the importance of this compound in regulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within specific cellular compartments, affecting its activity and function. For example, this compound has been observed to accumulate in cancerous cells, leading to its selective anti-proliferative effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its intended site of action, allowing for precise regulation of cellular processes. For instance, this compound has been observed to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Properties

IUPAC Name

4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOWCPFWLCIQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937134
Record name 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6901-16-2, 16584-62-6, 5531-95-3
Record name Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argemonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Argemonine, (+)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Argemonine, (.+-.)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Argemonine?

A1: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. [, , ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, and X-ray diffraction. These techniques have provided valuable insights into its structure, absolute configuration, and conformation. [, , , , , , ]

Q3: From which plant species has this compound been isolated?

A3: this compound has been isolated from various Argemone species, including Argemone hispida, Argemone platyceras, and Argemone munita subsp. rotundata, as well as from Berberis buxifolia. [, , , ]

Q4: Have there been any successful synthetic routes for this compound?

A4: Yes, several synthetic approaches have been developed for the preparation of this compound. These include routes utilizing chiral bicyclic lactams, N,N-bis[1-(trimethylsiloxy)alkyl]-formamides, and tetrahydro-6,12-methanodibenz[c,f]azocine as starting materials. Some methods have achieved enantioselective synthesis of (-)-Argemonine. [, , , ]

Q5: What are the known biological activities of this compound?

A5: this compound has been reported to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase, enzymes implicated in Alzheimer's disease. [] It has also shown curarimimetic activity, acting as a neuromuscular junction blocking agent. [, ]

Q6: How does the structure of this compound contribute to its biological activities?

A6: While the exact mechanism of action for all its activities is not fully elucidated, the structure of this compound, particularly its stereochemistry, plays a role in its interactions with biological targets. Studies comparing enantiomers of this compound and related compounds have demonstrated that specific configurations exhibit higher potency for neuromuscular blockade. [, ]

Q7: What is the potential of this compound as a therapeutic agent?

A7: While this compound exhibits interesting biological activities, further research is needed to assess its therapeutic potential. In vitro and in vivo studies are necessary to fully understand its efficacy, safety profile, and potential applications. []

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